molecular formula C17H12ClNO5S2 B2920414 3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-65-1

3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid

Cat. No. B2920414
CAS RN: 882747-65-1
M. Wt: 409.86
InChI Key: QIWUNWLHFGPBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule with the molecular formula C17H12ClNO5S2 . It has an average mass of 409.864 Da and a monoisotopic mass of 408.984528 Da . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Medicine: Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, which share a similar sulfonyl moiety, have been evaluated for their antimicrobial properties . They exhibit activity against Gram-positive bacterial strains, indicating that our compound of interest could be developed into new antibiotics or disinfectants.

Biochemistry: Enzyme Inhibition

The sulfonyl group is known to interact with enzymes, often inhibiting their activity. This can be utilized in biochemistry to study enzyme mechanisms or to develop enzyme inhibitors that could serve as research tools or therapeutic agents .

Pharmacology: Drug Development

Phenoxy derivatives, like our compound, are being investigated as therapeutic candidates due to their diverse pharmacological activities . This compound could be a precursor in the synthesis of drugs aimed at treating various diseases, contributing to the advancement of pharmacology and healthcare.

properties

IUPAC Name

3-[4-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5S2/c18-11-1-7-14(8-2-11)26(22,23)19-12-3-5-13(6-4-12)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWUNWLHFGPBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid

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